molecular formula C10H10O2S B1588209 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one CAS No. 66715-59-1

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one

Cat. No.: B1588209
CAS No.: 66715-59-1
M. Wt: 194.25 g/mol
InChI Key: WJCTYFIAHVFXGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxythiophenol with 2-methoxyacetophenone in the presence of a base, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one can be compared with other benzothiopyran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-methoxy-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCTYFIAHVFXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216856
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66715-59-1
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66715-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8.64 g of phosphorous pentachloride was added to a solution of 8.0 g of 2-(2-methoxyphenylthio)ethanecarboxylic acid in 24 ml of benzene under the atmosphere of argon while cooling to 0° C. After stirring the reaction mixture for 20 minutes at 100° C., 9.13 ml of stannous tetrachloride was dropwise added to the mixture while cooling to -10° C. Following completion of dropping, the reaction mixture was warmed to 0° C. and stirred for 30 minutes. Next, 24 g of ice followed by 14 ml of concentrated hydrochloric acid were added followed by refluxing for about 30 minutes. After cooling the reaction mixture to room temperature, the organic layer was separated and the aqueous layer was extracted three times with benzene. After combining the organic layers and washing twice with water, the combined organic layer was dried over magnesium sulfate, the solvent was distilled off and the resulting crystal was recrystallized from ethyl acetate-hexane to obtain 5.53 g of the target compound 8-methoxythiochroman-4-one (yield: 76%, m.p.: 110°-110.5° C.).
Quantity
8.64 g
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reactant
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8 g
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reactant
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24 mL
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stannous tetrachloride
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9.13 mL
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Name
ice
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24 g
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14 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-[(2-methoxyphenyl)thio]propanoic acid (5.0 g, 23.6 mmol) in dry DCM (50 mL) at 0° C. is added oxalyl chloride (6.01 g, 4.09 mL, 47.2 mmol, 2 Eq) followed by few drops of DMF. The reaction mixture is stirred at 0° C. for 30 minutes. After 30 minutes, the solvent is removed under reduced pressure. To a solution of the acid chloride in DCM (150 mL) at 0° C. is added a solution of tin (IV) chloride in DCM (26 mL, 1 M, 26.0 mmol, 1.1 Eq) and the reaction mixture is stirred for 2 h. The reaction is quenched by addition of water and the product is extracted with DCM. The organic layer is dried over MgSO4, concentrated under reduced pressure. The crude residue is purified by flash chromatography (eluent: ethyl acetate/hexane 4/6) to afford 3.2 g of the title compound as a white solid.1H NMR (DMSO-d6, 400 MHz): δ 7.59-7.57 (m, 1H), 7.18 (m, 2H), 3.84 (s, 3H), 3.24-3.21 (m, 2H), 2.84-2.81 (m, 2H). MS (ESI+): 196.0. HPLC (max plot) 89.4%; Rt 3.36 min.
Quantity
5 g
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4.09 mL
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50 mL
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Name
acid chloride
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reactant
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tin (IV) chloride
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0 (± 1) mol
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reactant
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150 mL
Type
solvent
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26 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Reactant of Route 2
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Reactant of Route 6
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one

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